Fmoc-4-(3-methoxyphenyl)-L-phenylalanine Fmoc-4-(3-methoxyphenyl)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520772
InChI: InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34)
SMILES:
Molecular Formula: C31H27NO5
Molecular Weight: 493.5 g/mol

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine

CAS No.:

Cat. No.: VC16520772

Molecular Formula: C31H27NO5

Molecular Weight: 493.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine -

Specification

Molecular Formula C31H27NO5
Molecular Weight 493.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid
Standard InChI InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34)
Standard InChI Key XVXGCMYTAFQAKH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

PropertyValue
Molecular FormulaC31H27NO5\text{C}_{31}\text{H}_{27}\text{NO}_5
Molecular Weight493.5 g/mol
CAS Number156026155
Protection GroupFmoc
Side Chain4-(3-Methoxyphenyl)phenyl

The compound’s hydrophobicity, dictated by the aromatic side chain and Fmoc group, necessitates polar aprotic solvents like dimethylformamide (DMF) for solubility in SPPS .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine involves multi-step organic reactions, typically starting with L-phenylalanine derivatization. Key steps include:

  • Side-Chain Modification: Introduction of the 3-methoxyphenyl group via Suzuki–Miyaura coupling or Friedel–Crafts alkylation.

  • Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions to protect the α-amine.

Critical parameters for high yield and purity include:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane (DCM) or DMF for optimal solubility.

  • Catalysts: Palladium catalysts for cross-coupling reactions .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is widely used in Fmoc-SPPS due to:

  • Orthogonal Deprotection: The Fmoc group is cleaved with 20% piperidine in DMF, sparing acid-labile side-chain protections like tert-butyl (tBu) or trityl (Trt) .

  • Compatibility with Automated Synthesis: UV-active Fmoc byproducts enable real-time monitoring of coupling efficiency .

Case Study: Peptide Drug Development

Incorporating this derivative into peptide sequences enhances stability against proteolytic degradation. For example, its hydrophobic side chain improves membrane permeability in antimicrobial peptides . A 2024 study demonstrated its utility in synthesizing a 50-mer peptide for oncology targets, achieving >90% purity after HPLC.

Comparative Analysis with Related Fmoc-Amino Acids

Structural and Functional Comparisons

CompoundSide ChainMolecular Weight (g/mol)Key Application
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine4-(3-Methoxyphenyl)phenyl493.5SPPS, hydrophobic cores
Fmoc-4-(phenoxy)-L-phenylalaninePhenoxy465.5Bioconjugation
Fmoc-4-(3-pyridinyl)-L-phenylalanine3-Pyridinyl464.5Metal-binding peptides

The methoxy group in Fmoc-4-(3-methoxyphenyl)-L-phenylalanine enhances π-stacking interactions compared to pyridinyl or phenoxy variants, favoring helical peptide conformations .

Side Reactions and Mitigation

Aspartimide formation, a common side reaction during SPPS, occurs less frequently with methoxy-substituted phenylalanine due to steric hindrance. Data from illustrate:

Protecting GroupAspartimide/cycle (%)d-Asp Isomerization (%)
tBu1.659.1
Bno0.060.9

Using bulky protecting groups like Bno reduces aspartimide rates by 96%, underscoring the importance of side-chain selection .

Challenges and Future Directions

Synthesis Limitations

  • Cost: Multi-step synthesis increases production costs compared to simpler Fmoc-amino acids.

  • Byproduct Formation: Residual acetic acid in commercial batches necessitates stringent quality control .

Innovations in Protecting Group Chemistry

Recent advances focus on photolabile Fmoc derivatives for light-directed SPPS, enabling spatial control over peptide assembly . Additionally, enzymatic deprotection methods are being explored to reduce chemical waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator